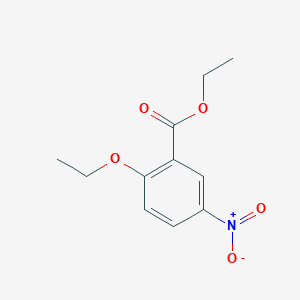

Ethyl 2-ethoxy-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-ethoxy-5-nitrobenzoate is a chemical compound with the molecular formula C11H13NO5 . It has a molecular weight of 239.23 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H13NO5/c1-3-16-10-6-5-8 (12 (14)15)7-9 (10)11 (13)17-4-2/h5-7H,3-4H2,1-2H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.23 . The compound is typically 97% pure .Scientific Research Applications

Chemical Reactivity and Interaction Studies :

- The influence of nitro-groups on the reactivity of ethyl nitrobenzoates, including ethyl 2-ethoxy-5-nitrobenzoate, has been explored. Studies show that the position of the nitro-group significantly affects the rates of alkaline hydrolysis due to steric and mesomeric interactions (Iskander, Tewfik, & Wasif, 1966).

Crystal Structure and Synthesis :

- Research on the synthesis and crystal structure of compounds related to this compound, like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been conducted to understand their crystalline properties. This involves examining the hydrogen bonds and crystal packing, crucial for material science applications (Yeong, Chia, Quah, & Tan, 2018).

Antimicrobial Activity :

- The antimicrobial properties of compounds derived from ethyl 4-ethoxy-3-nitrobenzoate have been investigated. These studies are significant for developing new antimicrobial agents and understanding their efficacy and mechanisms (Al-Alzawi, Al-Jibouri, Rasheed, & Al-Bayati, 2023).

Electrochemical Studies :

- This compound and related compounds have been used in electroanalytical chemistry to understand the behavior of nitroaromatic compounds and their derivatives. These studies contribute to the field of electrochemistry and material sciences (Carbajo, Bollo, Núñez-Vergara, Navarrete, & Squella, 2000).

Photonic Applications :

- Investigations into the nonlinear optical properties of derivatives of this compound for photonic applications have been conducted. This research is vital for developing new materials for photonic devices and understanding their optical limiting properties (Nair, Kaniyarakkal, Edappadikkunnummal, John, Palengara, Narendran, & Puthiyaveettil, 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Nitrobenzene compounds are known to interact with various enzymes and proteins in the body .

Mode of Action

Nitrobenzene compounds typically undergo a series of reactions, including nitration and reduction . The nitro group in these compounds plays a crucial role in their reactivity .

Biochemical Pathways

Nitrobenzene compounds are known to be involved in various metabolic pathways, including oxidative denitration and ring-fission .

Result of Action

Nitrobenzene compounds are known to cause various physiological changes due to their interactions with different enzymes and proteins .

properties

IUPAC Name |

ethyl 2-ethoxy-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(12(14)15)7-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYMFRCPFAPCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2469878.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide](/img/structure/B2469881.png)

![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)

![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)

![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)